2-(Piperidin-1-yl)pyridin-4-amine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis
The molecular formula of 2-(Piperidin-1-yl)pyridin-4-amine is C10H15N3 . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of 2-(Piperidin-1-yl)pyridin-4-amine is 191.27 g/mol . The InChI code is 1S/C10H15N3/c11-9-4-5-12-10 (8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2, (H2,11,12) .Scientific Research Applications
Chiral Catalysts Synthesis
A study by Tian et al. (2012) introduced a simple and effective synthetic approach to chiral 2-amino-4-piperidinyl pyridine derivatives. These compounds are synthesized as potential stereoselective catalysts, offering a novel pathway to control enantioselectivity in the synthesis of important derivatives like L-proline and (R)-1,1′-bi(2-naphthol) (Tian et al., 2012).
Optical and Electronic Properties
Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of trisheterocyclic systems, including derivatives with electron-donating amino groups like piperidine. These studies are crucial in understanding the thermal, redox, UV–Vis absorption, and emission properties, impacting materials science, particularly in the development of efficient emitters and materials with large Stokes shifts (Palion-Gazda et al., 2019).
Pharmaceutical Building Blocks
Mapes and Mani (2007) reported high-yielding syntheses of 1-piperidin-4-yl butyro- and valerolactams through a tandem reductive amination−lactamization process. This method presents an inexpensive and scalable alternative to previous syntheses, emphasizing the importance of 2-(Piperidin-1-yl)pyridin-4-amine derivatives as pharmaceutical building blocks (Mapes & Mani, 2007).
Anticancer Activity Evaluation
Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their potential for anticancer activity. This research highlights the role of piperidinyl pyridine derivatives in medicinal chemistry, particularly in the search for new therapeutic agents (Kumar et al., 2013).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new pharmaceutical applications of piperidine derivatives.
properties
IUPAC Name |
2-piperidin-1-ylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCJYQFQKXYIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301624 | |
Record name | 2-(1-Piperidinyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)pyridin-4-amine | |
CAS RN |
35980-78-0 | |
Record name | 2-(1-Piperidinyl)-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35980-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Piperidinyl)-4-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-1-yl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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